2,4-Pyrimidinediamine, 6-(1,4'-bipiperidin)-1'-yl-, 3-oxide, dihydrochloride, hemihydrate is a chemical compound that belongs to the class of pyrimidine derivatives. It is primarily recognized for its application in pharmaceuticals, particularly as an active ingredient in antihypertensive medications. This compound is related to minoxidil, a well-known drug used for treating hair loss and hypertension.
This compound can be derived from various synthetic pathways involving pyrimidine and piperidine chemistry. It is often studied in the context of pharmaceutical development and quality control, given its relevance in drug formulations.
The synthesis of 2,4-pyrimidinediamine derivatives typically involves multi-step organic reactions. Key methods include:
The synthesis may involve:
The molecular formula of 2,4-pyrimidinediamine, 6-(1,4'-bipiperidin)-1'-yl-, 3-oxide is . The compound features a pyrimidine ring substituted with a bipiperidine group and an oxide functional group.
Nc1cn(c(nc1N)N)C2CCN(CC2)C(=O)N
ZFMITUMMTDLWHR-UHFFFAOYSA-N
The compound can participate in various chemical reactions typical of pyrimidines and amines:
Reactions involving this compound are often studied in the context of drug metabolism and degradation pathways, particularly focusing on how the bipiperidine moiety affects pharmacological activity.
The mechanism of action for compounds like 2,4-pyrimidinediamine, 6-(1,4'-bipiperidin)-1'-yl-, 3-oxide primarily involves modulation of vascular smooth muscle tone through inhibition of certain pathways that lead to vasodilation.
Research indicates that such compounds may influence potassium channels or other signaling pathways involved in blood pressure regulation, contributing to their antihypertensive effects.
This compound has significant applications in:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: